1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an imidazole moiety, and a pyrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxamide group. The pyrazine and imidazole moieties are then incorporated through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including its ability to modulate biological pathways and its efficacy as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
- 1-(methylsulfonyl)-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
1-(methylsulfonyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)piperidine-4-carboxamide is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, pyrimidine, or quinoline groups. These differences can influence the compound’s reactivity, binding affinity, and overall bioactivity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S/c1-26(24,25)22-8-2-13(3-9-22)16(23)20-7-11-21-10-6-19-15(21)14-12-17-4-5-18-14/h4-6,10,12-13H,2-3,7-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBODFJBDXIJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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